molecular formula C11H20O3 B8185615 5-Methyl-4-oxo-hexanoic acid tert-butyl ester

5-Methyl-4-oxo-hexanoic acid tert-butyl ester

Cat. No.: B8185615
M. Wt: 200.27 g/mol
InChI Key: DXDOUCAAGCSWHH-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-hexanoic acid tert-butyl ester is an organic compound with the molecular formula C11H20O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-hexanoic acid tert-butyl ester typically involves the esterification of 5-Methyl-4-oxo-hexanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-oxo-hexanoic acid tert-butyl ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-hexanoic acid tert-butyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and is a key step in many biochemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-oxo-hexanoic acid methyl ester
  • 5-Methyl-4-oxo-hexanoic acid ethyl ester
  • 5-Methyl-4-oxo-hexanoic acid isopropyl ester

Uniqueness

5-Methyl-4-oxo-hexanoic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in reactions where stability and controlled reactivity are desired .

Properties

IUPAC Name

tert-butyl 5-methyl-4-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDOUCAAGCSWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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